molecular formula C14H19NO2 B8274916 N-(2-phenoxyethyl)piperidine-3-carbaldehyde

N-(2-phenoxyethyl)piperidine-3-carbaldehyde

Cat. No. B8274916
M. Wt: 233.31 g/mol
InChI Key: NVYJBJSYMURZBV-UHFFFAOYSA-N
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Patent
US05760035

Procedure details

Di-isobutylaluminium hydride (13.2 ml of 1.5M solution in toluene) was added to a mixture of ethyl N-(2-phenoxyethyl)piperidine-3-carboxylate (5.0 g) in dry THF (50 ml) at 0° C. under nitrogen with stirring. The mixture was quenched with water (5 ml) and then treated with saturated Rochelles salt solution. The mixture was stirred at room temperature for 30 minutes and then filtered. The filtrate was separated and the organic layer was washed, dried and evaporated to give N-(2-phenoxyethyl)piperidine-3-carbaldehyde as an oil.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[O:11]([CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][CH2:23][CH:22]([C:26](OCC)=[O:27])[CH2:21]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[O:11]([CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][CH2:23][CH:22]([CH:26]=[O:27])[CH2:21]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCN1CC(CCC1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (5 ml)
ADDITION
Type
ADDITION
Details
treated with saturated Rochelles salt solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was separated
WASH
Type
WASH
Details
the organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1CC(CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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